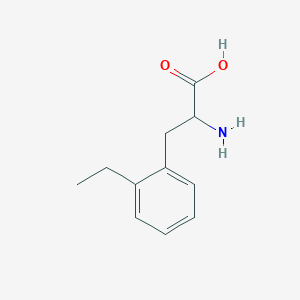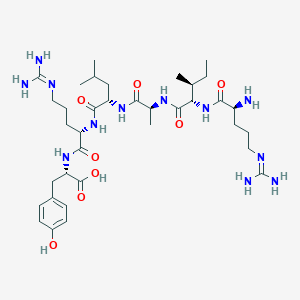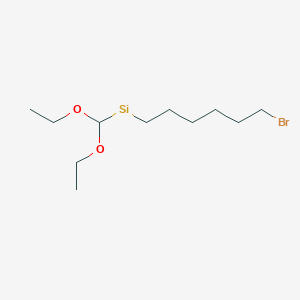![molecular formula C22H24O3 B12564767 Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol CAS No. 143361-22-2](/img/structure/B12564767.png)
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is a complex organic compound with the molecular formula C15H18O It features a bicyclic structure with a phenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylbicyclo[3.3.1]non-2-en-9-one: Similar bicyclic structure but with a ketone group instead of a hydroxyl group.
1-Phenylbicyclo[3.3.1]non-2-en-9-amine: Similar structure with an amine group.
Uniqueness
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is unique due to its specific combination of a phenyl group and a hydroxyl group within a bicyclic framework
Eigenschaften
CAS-Nummer |
143361-22-2 |
|---|---|
Molekularformel |
C22H24O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol |
InChI |
InChI=1S/C15H18O.C7H6O2/c16-14-12-6-4-10-15(14,11-5-7-12)13-8-2-1-3-9-13;8-7(9)6-4-2-1-3-5-6/h1-4,8-10,12,14,16H,5-7,11H2;1-5H,(H,8,9) |
InChI-Schlüssel |
BEKDSYHDBIXNQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC=CC(C1)(C2O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
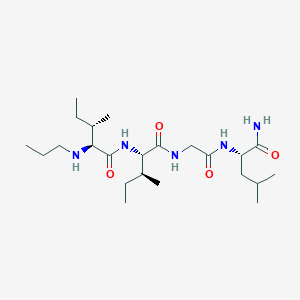
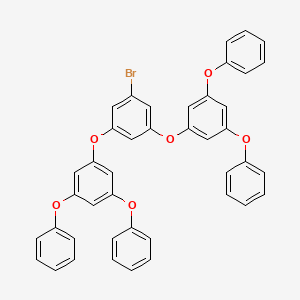
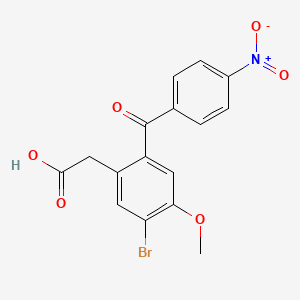
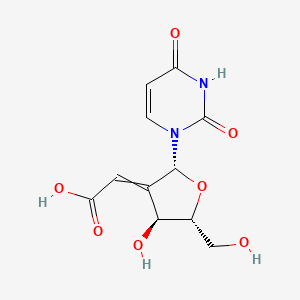

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)

